molecular formula C13H18N4O2 B8542501 1-(Hex-5-en-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 58999-18-1

1-(Hex-5-en-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8542501
CAS RN: 58999-18-1
M. Wt: 262.31 g/mol
InChI Key: LZRTZRBKFZHHQT-UHFFFAOYSA-N
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Patent
US06020337

Procedure details

1-(5,6-Oxidohexyl)-3,7-dimethylxanthine was synthesized and used as an intermediate for synthesizing inventive compounds nos. 1517 and 1595 as described in examples 2 and 3 below. A mixture of l-bromo-5-hexene (10.7 g, 66 mmol), sodium hydride (1.58 g, 66 mmol), and 3,7-dimethylxanthine (11.9 g, 66 mmol) in dimethylsulfoxide (100 ml) was stirred for 43 hr. The solution was treated with water (200 ml) and then extracted with dichloromethane (3×80 ml). The combined extracts were washed with water (3×100 ml), dried over magnesium sulfate, and then the solvent was evaporated under vacuum to give 1-(5-hexenyl)-3,7-dimethylxanthine (17 g, 98% yield) as a white powder.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7].[H-].[Na+].[CH3:10][N:11]1[C:19]2[N:18]=[CH:17][N:16]([CH3:20])[C:15]=2[C:14](=[O:21])[NH:13][C:12]1=[O:22].O>CS(C)=O>[CH2:2]([N:13]1[C:14](=[O:21])[C:15]2[N:16]([CH3:20])[CH:17]=[N:18][C:19]=2[N:11]([CH3:10])[C:12]1=[O:22])[CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7] |f:1.2|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
BrCCCCC=C
Name
Quantity
1.58 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11.9 g
Type
reactant
Smiles
CN1C(NC(C=2N(C=NC12)C)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 43 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used as an intermediate for synthesizing inventive compounds nos
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×80 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
product
Smiles
C(CCCC=C)N1C(=O)N(C=2N=CN(C2C1=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.